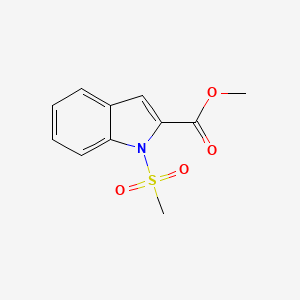![molecular formula C27H21N3O6 B2397317 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-51-4](/img/structure/B2397317.png)
ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzofuro[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple ring systems and functional groups. The benzofuro[3,2-d]pyrimidin core would likely contribute significant aromatic character to the molecule, while the acetamido and benzoate groups would introduce additional polar functionality .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Chemistry and Synthesis Techniques
The compound has been involved in studies focusing on the chemistry of sym-tetrazine, where derivatives like ethyl benzoate thiocarbohydrazone have been synthesized and analyzed for their chemical properties and reactions (Postovskii, Ershov, Sidorov, & Serebryakova, 1977). Additionally, its derivatives have been utilized in the synthesis of novel dyes, highlighting the compound's utility in creating new materials with specific optical properties (Karcı & Demirçalı, 2006).
Structural Analysis and Characterization
Research has also been conducted on the structural aspects of similar compounds, providing insights into their molecular configurations and interactions. For instance, the crystal structure of dabigatran etexilate tetrahydrate, a related compound, has been detailed, offering understanding of its molecular geometry and intramolecular hydrogen bonding (Liu, Zhang, Cai, Xu, & Shen, 2012).
Novel Syntheses and Biological Evaluations
Further, innovative synthetic methods have been developed to create new derivatives of this compound, which have been evaluated for their biological activities. For example, one study focused on the microwave-assisted synthesis of novel benzothiazole containing derivatives, demonstrating the compound's role in facilitating efficient and environmentally friendly synthetic routes (Bhoi, Borad, Pithawala, & Patel, 2016). Another study synthesized α-ketoamide derivatives using this compound as a precursor, showcasing its utility in producing compounds with potential biological applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O6/c1-2-35-26(33)17-12-14-18(15-13-17)28-22(31)16-29-23-20-10-6-7-11-21(20)36-24(23)25(32)30(27(29)34)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNFMSOUHNLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)


![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
